8-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-((2-CL-6-F-BENZYL)THIO)-7-HEXYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C21H18ClFN4O2S and a molecular weight of 444.919 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-CL-6-F-BENZYL)THIO)-7-HEXYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves the reaction of a purine derivative with a benzyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-((2-CL-6-F-BENZYL)THIO)-7-HEXYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a base and a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-((2-CL-6-F-BENZYL)THIO)-7-HEXYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((2-CL-6-F-BENZYL)THIO)-7-HEXYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-((2-CL-6-F-BENZYL)THIO)-3-ME-7-(3-ME-BENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-((2-CL-6-F-BENZYL)THIO)-7-(2-ME-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 7-(2-CL-BENZYL)-8-((4-F-BENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
What sets 8-((2-CL-6-F-BENZYL)THIO)-7-HEXYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H24ClFN4O2S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H24ClFN4O2S/c1-4-5-6-7-11-26-16-17(24(2)20(28)25(3)18(16)27)23-19(26)29-12-13-14(21)9-8-10-15(13)22/h8-10H,4-7,11-12H2,1-3H3 |
InChI Key |
XWZVMCMJKAVPAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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